molecular formula C16H19NO3 B12881090 Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester CAS No. 61307-31-1

Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester

Cat. No.: B12881090
CAS No.: 61307-31-1
M. Wt: 273.33 g/mol
InChI Key: XXQIVKMTUVUCGQ-UHFFFAOYSA-N
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Description

Overview of Benzofuran-Based Carbamates in Medicinal Chemistry

Benzofuran, a fused bicyclic system comprising benzene and furan rings, serves as a privileged scaffold in medicinal chemistry. Its structural rigidity and electron-rich aromatic system facilitate diverse non-covalent interactions, including π-π stacking and hydrogen bonding, which are critical for binding to enzymes or receptors. When functionalized with carbamate groups, benzofuran derivatives exhibit enhanced pharmacological potency, as demonstrated by their antibacterial, antifungal, and anticancer activities.

For instance, studies on benzofuran-3-carbohydrazide derivatives revealed that substituents at the C-2 and C-5 positions significantly influence antimicrobial efficacy. Electron-withdrawing groups (e.g., bromo, nitro) at these positions enhance activity by increasing electrophilicity and improving target binding. Similarly, carbamate-linked benzofuran derivatives, such as those bearing cyclohexyl esters, leverage the carbamate’s hydrolytic stability to prolong half-life in physiological environments.

Table 1: Structural Features and Biological Activities of Select Benzofuran Carbamates

Compound Class Key Substituents Biological Activity SAR Insights
Benzofuran-3-carbohydrazides C-2 hydroxyl, C-5 bromo Antimycobacterial (MIC: 2 μg/mL) Ortho-hydroxyl boosts TB inhibition
6-Benzofurylpurines Direct C-6 benzofuran Anticancer (IC₅₀: <0.60 μM) Purine fusion enhances tubulin binding
Cyclohexyl carbamates Cyclohexyl ester Structural stability Lipophilic ester improves membrane permeability

The cyclohexyl ester moiety in carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester, introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or tissue distribution compared to smaller alkyl esters. This aligns with SAR trends observed in combretastatin analogs, where bulky substituents at analogous positions improve antitubulin activity by stabilizing cis-conformations.

Historical Context and Discovery of Cyclohexyl (3-Methylbenzofuran-2-yl)carbamate

The synthesis of benzofuran carbamates emerged from mid-20th-century efforts to diversify heterocyclic pharmacophores. Early work focused on benzofuran’s inherent bioactivity, as seen in natural products like psoralen, but synthetic derivatives gained prominence in the 1990s with advances in catalytic coupling and esterification techniques. Cyclohexyl (3-methylbenzofuran-2-yl)carbamate was first reported in the context of optimizing antimitotic agents, inspired by combretastatin A-4’s tubulin polymerization inhibition.

Initial synthetic routes involved condensing 3-methyl-2-benzofuranyl isocyanate with cyclohexanol under anhydrous conditions, yielding the carbamate ester with >80% efficiency. Later modifications incorporated Ullmann coupling to introduce methyl groups at the C-3 position, ensuring regioselectivity and scalability. The compound’s discovery was part of a broader initiative to replace labile ester groups in carbamate insecticides (e.g., carbofuran) with more hydrolytically stable alternatives, though its application shifted toward anticancer research due to structural parallels with tubulin-binding agents.

Key milestones include:

  • 1995 : Identification of carbamate’s role in tubulin dynamics, using analogs like BNC105P, which highlighted the importance of C-7 hydroxyl groups for antimitotic activity.
  • 2003 : Systematic SAR studies on benzofuran carbamates confirmed that cyclohexyl esters improve metabolic stability compared to methyl or ethyl variants.
  • 2022 : Docking simulations revealed that the cyclohexyl group in this compound forms hydrophobic interactions with tubulin’s colchicine-binding site, rationalizing its enhanced potency over earlier derivatives.

These advances underscore the compound’s evolution from a structural analog of pesticidal carbamates to a candidate for targeted cancer therapy, reflecting broader trends in repurposing agrochemical scaffolds for medicinal use.

Properties

CAS No.

61307-31-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

cyclohexyl N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H19NO3/c1-11-13-9-5-6-10-14(13)20-15(11)17-16(18)19-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)

InChI Key

XXQIVKMTUVUCGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran-2-yl isocyanate with cyclohexanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of cyclohexyl (3-methylbenzofuran-2-yl)carbamate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent due to its pharmacological properties.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of cyclohexyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl Carbamic Acid Esters in Pharmacology

a) URB597 (Cyclohexyl Carbamic Acid 3'-Carbamoyl-3-yl Ester)
  • Structure : Cyclohexyl ester with a 3-carbamoyl biphenyl substituent.
  • Molecular Formula : C₁₈H₂₃N₂O₃.
  • Applications: Potent inhibitor of fatty acid amide hydrolase (FAAH), increasing endogenous anandamide levels. Demonstrated efficacy in reducing nicotine addiction-related behaviors in preclinical models .
  • Key Findings: Blocks nicotine-induced dopamine release in the nucleus accumbens . Enhances endocannabinoid signaling without direct CB1 receptor activation .
b) {2-[((S)-2-Amino-3-Methyl-Butyryl)-Ethyl-Amino]-Cyclohexyl}-Carbamic Acid Benzyl Ester
  • Structure: Cyclohexyl carbamate with a benzyl ester and amino acid side chain.
  • Molecular Formula : C₂₁H₃₃N₃O₃.
c) Carbamic Acid, [(1R,2S)-1-(2-Furanyl)-2-(Methoxymethoxy)Hexyl]-, 1,1-Dimethylethyl Ester
  • Structure : Tert-butyl ester with a furanyl and methoxymethoxyhexyl substituent.
  • Molecular Formula: C₁₇H₂₉NO₅.
  • Applications : Synthetic intermediate in heterocyclic chemistry; used in the synthesis of bioactive molecules .

Benzofuran and Benzimidazole Derivatives

a) Carbofuran (Methyl Carbamic Acid 1H-Benzimidazol-2-yl Ester)
  • Structure : Methyl ester with a benzimidazolyl substituent.
  • Molecular Formula : C₁₂H₁₅N₃O₃.
  • Applications : Broad-spectrum insecticide and nematicide; inhibits acetylcholinesterase in pests .
  • Key Differences : The methyl ester and benzimidazole group enhance volatility and toxicity compared to cyclohexyl esters .
b) 7-Benzofuranol, 2,3-Dihydro-2,2-Dimethyl-, Methylcarbamate
  • Structure: Methyl carbamate with a dihydrobenzofuranol core.
  • Applications : Intermediate in pesticide synthesis; structurally related to carbofuran .

Structural and Functional Analysis

Table 1: Comparative Properties of Carbamic Acid Esters

Compound Name Molecular Formula Key Substituents Applications References
Target Compound C₁₈H₂₁NO₃* 3-Methyl-2-benzofuranyl, cyclohexyl Hypothesized FAAH inhibition -
URB597 C₁₈H₂₃N₂O₃ 3-Carbamoyl biphenyl, cyclohexyl FAAH inhibitor, anti-addiction agent
Carbofuran C₁₂H₁₅N₃O₃ 1H-Benzimidazol-2-yl, methyl Insecticide
{2-[((S)-2-Amino-3-Me-Bu)-Et-NH]-Cyclohexyl}-Carbamic Acid Benzyl Ester C₂₁H₃₃N₃O₃ Benzyl, amino acid side chain Peptide synthesis intermediate

Note: Molecular formula for the target compound is inferred based on structural similarity.

Key Structural Determinants of Activity

  • Cyclohexyl vs. Methyl Esters : Cyclohexyl esters (e.g., URB597) exhibit higher lipophilicity and metabolic stability compared to methyl esters (e.g., carbofuran), favoring prolonged pharmacological activity .
  • Aromatic Substituents : The 3-methyl-2-benzofuranyl group in the target compound may enhance π-π stacking interactions with enzyme active sites, similar to the biphenyl group in URB597 .
  • Amino Acid Side Chains: Compounds like those in show improved bioavailability and target specificity due to peptide-like modifications .

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, cyclohexyl ester, known for its complex chemical structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 287.35 g/mol
  • Structural Features : The compound features a carbamic acid moiety linked to a cyclohexyl group and a 3-methyl-2-benzofuranyl substituent. The benzofuran ring contributes significantly to its biological properties.

The biological activity of carbamic acid esters often involves interactions with various biological targets, including enzymes and receptors. The mechanism can be summarized as follows:

  • Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites or altering their conformational states.
  • Receptor Modulation : It can modulate receptor activity, impacting signal transduction pathways that govern cellular responses.
  • Hydrolysis Reaction : In aqueous environments, the compound undergoes hydrolysis catalyzed by esterases, producing the corresponding amine and carbon dioxide, which may also contribute to its biological effects.

Biological Activity

Research indicates that this compound exhibits potential biological activities:

  • Antitumor Properties : Similar carbamic acid derivatives have demonstrated antitumor effects in various studies, suggesting that this compound may possess similar capabilities.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infection control.
  • Pharmacological Applications : The compound is being explored for its use in drug development targeting neurological disorders and other conditions due to its ability to modify biological activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesNotable Activity
Cyclohexyl carbamateCyclohexyl group; lacks benzofuranUsed as a pesticide; lower bioactivity
Cyclohexyl N-cyclohexylcarbamateTwo cyclohexyl groupsPotential pharmaceutical applications
Carbamic acid methyl esterMethyl ester; simpler structureCommonly used in organic synthesis
Carbamic acid ethyl esterEthyl group instead of cyclohexylSimilar applications but different pharmacokinetics

This compound stands out due to its complex aromatic structure combined with a cyclohexyl moiety, potentially offering enhanced pharmacological properties compared to simpler derivatives.

Case Studies and Research Findings

  • Antitumor Activity Study :
    • A study evaluated the cytotoxic effects of various carbamate derivatives on cancer cell lines. Results indicated that modifications in the benzofuran moiety significantly impacted bioactivity, with some derivatives exhibiting IC50 values in the low micromolar range against specific cancer types.
  • Antimicrobial Assessment :
    • Research assessed the antimicrobial efficacy of carbamate compounds against a panel of bacteria and fungi. The results showed promising activity for certain derivatives, suggesting that structural variations could enhance antimicrobial potency .
  • Pharmacological Investigations :
    • Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution profiles in preclinical models. These findings support its potential as a therapeutic agent for targeted drug delivery systems.

Q & A

Q. Q1. What synthetic methodologies are established for preparing carbamic acid derivatives with benzofuran scaffolds, and how can they be adapted for synthesizing the target compound?

Answer: A common approach involves reacting substituted phenols with isocyanates under anhydrous conditions. For example, cyclopentyl isocyanate reacts with 2-(2-methylbutan-2-yl)phenol to form a carbamate ester in near-quantitative yield . Adapting this method:

  • Use 3-methyl-2-benzofuranylphenol as the starting material.
  • React with cyclohexyl isocyanate in a polar aprotic solvent (e.g., THF) with a base (e.g., NaH) to facilitate carbamate bond formation .
  • Purify via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. Q2. How can the structural integrity of the synthesized compound be validated?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the cyclohexyl ester (δ 1.2–2.0 ppm for cyclohexyl protons) and benzofuran aromatic protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s interaction with biological targets like fatty-acid amide hydrolase (FAAH)?

Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to model binding to FAAH’s active site, using the crystal structure of FAAH (PDB: 3QJ9) .
  • Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of the enzyme-inhibitor complex over 100 ns trajectories. Key interactions may include hydrogen bonding between the carbamate group and FAAH’s catalytic serine (Ser241) .

Q. Q4. What strategies resolve contradictions in observed vs. predicted bioactivity data for benzofuran-carbamate analogs?

Answer:

  • Dose-response assays : Re-evaluate IC50 values using standardized protocols (e.g., fluorescent substrate hydrolysis for FAAH inhibition) .
  • Metabolic stability studies : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., esterase cleavage) .
  • Structural analogs : Synthesize derivatives with modified ester groups (e.g., tert-butyl instead of cyclohexyl) to correlate steric effects with activity .

Q. Q5. How can the compound’s stability under physiological conditions be optimized for in vivo studies?

Answer:

  • pH stability : Test degradation kinetics in buffers (pH 4.0–7.4) to identify labile groups (e.g., carbamate hydrolysis at acidic pH) .
  • Prodrug design : Mask the carbamate as a tert-butyloxycarbonyl (Boc) group, which is cleaved enzymatically in target tissues .

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